molecular formula C16H19NO2S2 B12248664 2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide

2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B12248664
M. Wt: 321.5 g/mol
InChI Key: WXTXLDRZOFRWLP-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is an organic compound that features a unique combination of cyclopentylsulfanyl, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
  • Tributyl-[4-(2-butyl-octyl)-thiophen-2-yl]-stannane

Uniqueness

2-(cyclopentylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO2S2

Molecular Weight

321.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide

InChI

InChI=1S/C16H19NO2S2/c18-16(11-21-13-4-1-2-5-13)17-9-14-8-12(10-20-14)15-6-3-7-19-15/h3,6-8,10,13H,1-2,4-5,9,11H2,(H,17,18)

InChI Key

WXTXLDRZOFRWLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=CS2)C3=CC=CO3

Origin of Product

United States

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